4-Fluorosulfonyloxy-1-methylbenzimidazole
Description
4-Fluorosulfonyloxy-1-methylbenzimidazole is a compound belonging to the benzimidazole family, characterized by the presence of a fluorosulfonyloxy group attached to the benzimidazole ring. Benzimidazoles are heterocyclic aromatic compounds that have been extensively studied for their diverse biological and chemical properties
Properties
IUPAC Name |
4-fluorosulfonyloxy-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3S/c1-11-5-10-8-6(11)3-2-4-7(8)14-15(9,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUZYCNNLYLASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 1-methylbenzimidazole with fluorosulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyloxy group.
Industrial Production Methods
Industrial production of 4-Fluorosulfonyloxy-1-methylbenzimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Fluorosulfonyloxy-1-methylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzimidazole derivatives, while oxidation reactions can produce sulfonylated products .
Scientific Research Applications
4-Fluorosulfonyloxy-1-methylbenzimidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluorosulfonyloxy-1-methylbenzimidazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation or modification . This interaction can disrupt essential biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorosulfonylbenzoic Acid: Similar in structure but lacks the benzimidazole ring.
Fluorinated Imidazoles: Share the imidazole core but differ in the substitution pattern.
Fluorinated Benzimidazoles: Contain fluorine atoms in different positions on the benzimidazole ring.
Uniqueness
4-Fluorosulfonyloxy-1-methylbenzimidazole is unique due to the presence of both the fluorosulfonyloxy group and the benzimidazole ring.
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